

Technical Guide: CUMYL-INACA (CAS Number: 1631075-21-2)

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Compound of Interest

Compound Name: Cumyl-inaca

Cat. No.: B14078581

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CUMYL-INACA, identified by CAS number 1631075-21-2, is a chemical compound that has garnered attention primarily within the forensic and drug development sectors.^{[1][2][3][4][5]} Its significance lies in its role as a precursor in the synthesis of several potent synthetic cannabinoids.^{[1][2][5]} This guide provides a comprehensive overview of the available technical information for **CUMYL-INACA**, including its chemical and physical properties, its place in synthetic cannabinoid production, and available analytical data.

Chemical and Physical Properties

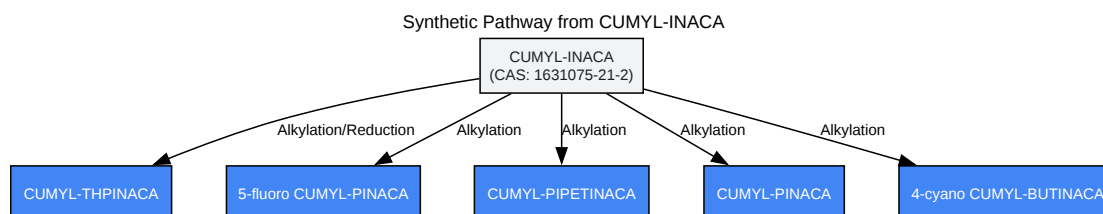
CUMYL-INACA is formally known as N-(1-methyl-1-phenylethyl)-1H-indazole-3-carboxamide.^{[1][2][4]} It is classified as an analytical reference standard and is structurally similar to known synthetic cannabinoids.^{[1][3]} The fundamental physicochemical properties of **CUMYL-INACA** are summarized in the table below.

Property	Value	Source
CAS Number	1631075-21-2	[1] [2] [3]
Formal Name	N-(1-methyl-1-phenylethyl)-1H-indazole-3-carboxamide	[1] [2] [4]
Molecular Formula	C ₁₇ H ₁₇ N ₃ O	[1] [2]
Molecular Weight	279.3 g/mol	[1] [2]
Purity	≥98%	[1]
Formulation	A crystalline solid	[1]
Solubility	DMF: 3 mg/ml, DMSO: 3 mg/ml	[1]
SMILES	<chem>O=C(NC(C)(C)C1=CC=CC=C1)C2=NNC3=C2C=CC=C3</chem>	[1]
InChI Key	COOPWWXIRLDJCP-UHFFFAOYSA-N	[1] [2]
Storage	-20°C	[1]
Stability	≥ 5 years	[1]

Role in Synthesis of Synthetic Cannabinoids

CUMYL-INACA serves as a key intermediate in the clandestine synthesis of several cumyl-series synthetic cannabinoids. Its chemical structure provides the core indazole-3-carboxamide moiety, which is then further modified to produce psychoactive end products.

Below is a diagram illustrating the synthetic relationship of **CUMYL-INACA** to its more complex and potent derivatives.



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Synthetic relationship of **CUMYL-INACA** to various synthetic cannabinoids.

Biological Activity and Pharmacology

Based on the activity of structurally similar synthetic cannabinoid precursors, **CUMYL-INACA** is anticipated to be either inactive or possess low potency as a cannabinoid receptor agonist.[2] [5] Its primary relevance in a pharmacological context is as a starting material for the synthesis of compounds with high affinity and efficacy at cannabinoid receptors.

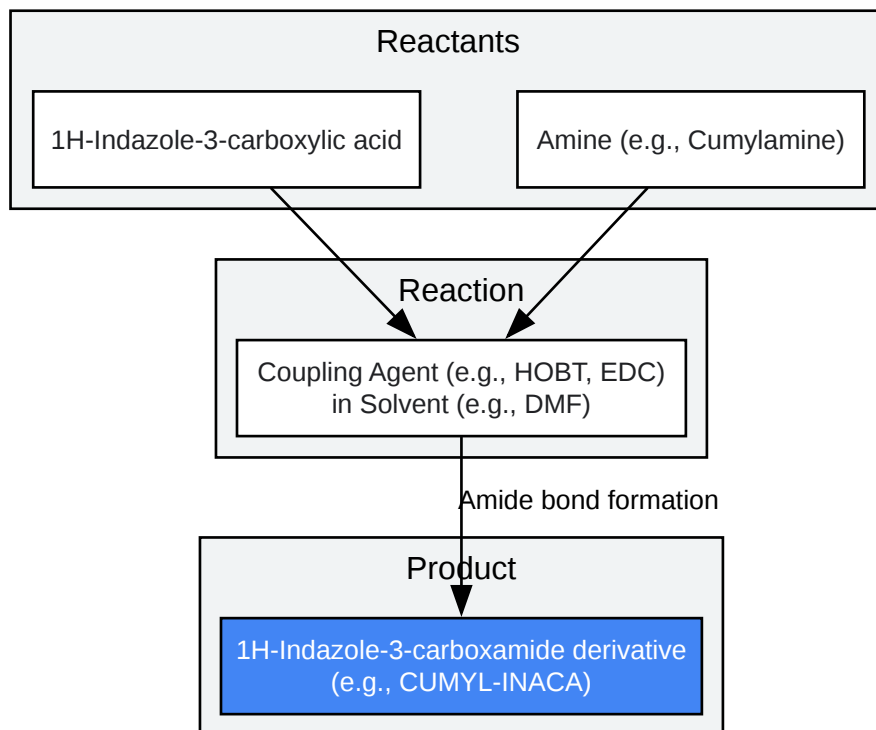
Experimental Protocols

General Synthesis of Indazole-3-Carboxamides

While a specific, detailed experimental protocol for the synthesis of **CUMYL-INACA** is not readily available in the reviewed literature, a general methodology for the preparation of 1H-indazole-3-carboxamide derivatives can be described. This typically involves the coupling of 1H-indazole-3-carboxylic acid with a corresponding amine.

The general workflow is as follows:

General Synthesis of 1H-Indazole-3-Carboxamides



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General workflow for the synthesis of 1H-indazole-3-carboxamides.

A typical procedure would involve dissolving 1H-indazole-3-carboxylic acid in a suitable solvent such as dimethylformamide (DMF), followed by the addition of a coupling agent like 1-hydroxybenzotriazole (HOBt) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). The desired amine, in this case, cumylamine (1-methyl-1-phenylethanamine), would then be added to the reaction mixture. The reaction would proceed, likely with stirring at room temperature, until completion. The final product would then be isolated and purified, often through extraction and column chromatography.

Analytical Methods

The identification and confirmation of **CUMYL-INACA** in forensic samples are typically achieved through established analytical techniques.

Technique	Details
Gas Chromatography-Mass Spectrometry (GC-MS)	A standard method for the separation and identification of volatile and semi-volatile compounds. CUMYL-INACA is amenable to GC-MS analysis. [2]
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)	This technique provides high-resolution mass data, enabling the accurate determination of the elemental composition and structure of the analyte. It has been used for the confirmation of CUMYL-INACA in toxicology cases. [2]

The Center for Forensic Science Research and Education (CFSRE) has reported the identification of **CUMYL-INACA** in a toxicology case where the analyte was confirmed by comparing its retention time and mass spectral data to a purchased reference standard.[\[2\]](#)

Thermal Degradation Product

An important characteristic of **CUMYL-INACA** is its formation as a thermal degradation product of CUMYL-TsINACA.[\[1\]](#)[\[3\]](#) This is a critical consideration in the analysis of seized drug samples, as the presence of **CUMYL-INACA** could indicate the original presence of CUMYL-TsINACA, particularly if the sample has been exposed to heat, such as during GC analysis.

Conclusion

CUMYL-INACA (CAS 1631075-21-2) is a crucial precursor in the synthesis of a range of synthetic cannabinoids. While it is believed to have low intrinsic biological activity, its role as a key intermediate makes it a compound of significant interest to law enforcement, forensic chemists, and researchers in the field of drug development. The data presented in this guide, including its physicochemical properties and its position in synthetic pathways, provides a foundational understanding for professionals working with this and related compounds. Further research into its metabolic fate and potential for direct biological activity, however minimal, would be beneficial for a more complete toxicological profile.

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